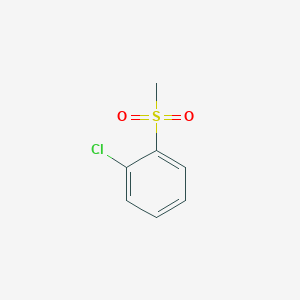

2-Chlorophenyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXARIPVZOXXAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-20-5 | |

| Record name | 2-Chlorophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chlorophenyl Methyl Sulfone from 2-Chlorothiophenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Chlorophenyl methyl sulfone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a two-step process commencing with the S-methylation of 2-chlorothiophenol to yield the intermediate, 2-chlorophenyl methyl sulfide, followed by its selective oxidation to the final sulfone product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic logic, targeting researchers and professionals in chemical and drug development.

Overall Synthetic Scheme

The conversion of 2-chlorothiophenol to this compound is achieved through a sequential two-step synthesis. The first step involves the nucleophilic substitution on a methylating agent by the thiolate of 2-chlorothiophenol. The second step is the oxidation of the resulting sulfide intermediate.

References

Technical Guide: Physicochemical Properties of 2-Chlorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl methyl sulfone is a versatile organosulfur compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structural features, including the presence of a chlorine atom and a methyl sulfone group on an aromatic ring, impart specific reactivity and properties that are of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its application and further development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General Properties

| Property | Value | Reference |

| CAS Number | 17482-05-2 | [1] |

| Appearance | White crystalline solid | [1] |

| Storage | Store at 0-8 °C | [1] |

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇ClO₂S |

| Molecular Weight | 190.65 g/mol |

| Melting Point | 90-94 °C |

| Boiling Point | Not explicitly available |

| Solubility | General compatibility with a range of organic solvents noted, though specific quantitative data is limited. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. The following is a general protocol that can be adapted for the preparation of this compound from 2-chlorophenyl methyl sulfide.

Materials:

-

2-Chlorophenyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (aqueous solution, e.g., 4 M)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution, excess, e.g., 4 equivalents) to the stirred solution at room temperature.[2] The addition should be controlled to manage any potential exotherm.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting sulfide is consumed.[2]

-

Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.[2]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[2]

-

Combine the organic layers and wash with water and/or brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Characterization Protocols

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.

Standard spectroscopic techniques can be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts, and the methyl protons will appear as a singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfone group (typically strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively), as well as bands corresponding to the aromatic ring and the C-Cl bond.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the oxidation of 2-chlorophenyl methyl sulfide.

Caption: Synthesis workflow for this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development and related scientific fields. The provided data and protocols are intended to facilitate the effective use and further investigation of this important chemical intermediate.

References

In-Depth Technical Guide on the Crystal Structure of Chlorophenyl Methyl Sulfones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of chlorophenyl methyl sulfones, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Due to the absence of publicly available crystallographic data for 2-chlorophenyl methyl sulfone, this paper presents a comprehensive examination of its positional isomer, 4-chlorophenyl methyl sulfone, as a representative model. This document outlines the experimental protocols for synthesis and single-crystal X-ray diffraction and presents the crystallographic data in a structured format. Furthermore, it includes visualizations of the experimental workflow and a general synthesis pathway for this class of compounds.

Introduction

Chlorophenyl methyl sulfones are organosulfur compounds characterized by a chlorophenyl group and a methyl sulfone group. These moieties contribute to their chemical properties, such as thermal stability and solubility, making them valuable intermediates in organic synthesis.[1] They are utilized in the development of various biologically active molecules, including anti-inflammatory and analgesic drugs, as well as herbicides and pesticides.[1] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials.

This guide focuses on the crystal structure analysis of this important class of compounds, providing researchers with the necessary data and methodologies for their work. While the primary topic is this compound, the lack of available crystal structure data for this specific isomer has necessitated the use of 4-chlorophenyl methyl sulfone as a proxy for detailed structural elucidation.

Synthesis and Crystallization

The synthesis of chlorophenyl methyl sulfones can be achieved through a two-step process involving reduction and methylation of the corresponding substituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone

A common method for the preparation of 4-chlorophenyl methyl sulfone involves the reaction of 4-chlorobenzenesulfonyl chloride. The general procedure is as follows:

-

Reduction: 4-chlorobenzenesulfonyl chloride is reduced to its corresponding sulfinate salt.

-

Methylation: The resulting sulfinate is then methylated to yield 4-chlorophenyl methyl sulfone.

Crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Crystal Structure Analysis of 4-Chlorophenyl Methyl Sulfone

The crystal and molecular structure of 4-chlorophenyl methyl sulfone has been determined by single-crystal X-ray diffraction.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4-chlorophenyl methyl sulfone was carried out using a standard single-crystal X-ray diffraction protocol.[1][2]

-

Crystal Selection: A suitable single crystal of 4-chlorophenyl methyl sulfone with dimensions of approximately 0.14×0.18×0.30 mm was selected.[2]

-

Data Collection: The crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).[2]

-

Structure Solution and Refinement: The collected diffraction data was processed. The structure was solved and refined using full-matrix least-squares techniques. The positions of hydrogen atoms were determined from difference Fourier maps and refined.[1][2]

Data Presentation: Crystallographic Data

The crystallographic data for 4-chlorophenyl methyl sulfone is summarized in the tables below.[1][2]

Table 1: Crystal Data and Structure Refinement for 4-Chlorophenyl Methyl Sulfone [1][2]

| Parameter | Value |

| Chemical Formula | C₇H₇ClO₂S |

| Formula Weight | 190.65 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.429(1) |

| b (Å) | 6.995(1) |

| c (Å) | 10.952(2) |

| α (°) | 95.27(1) |

| β (°) | 94.31(1) |

| γ (°) | 90.64(1) |

| Volume (ų) | 412.9(1) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.533 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.659 |

| F(000) | 196 |

| Crystal Size (mm³) | 0.14 × 0.18 × 0.30 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| θ range for data collection (°) | up to 62 |

| Reflections collected | 2493 |

| Independent reflections | 1201 |

| Final R indices [I > 2σ(I)] | R = 0.052, Rw = 0.054 |

Table 2: Selected Bond Lengths for 4-Chlorophenyl Methyl Sulfone [1]

| Bond | Length (Å) |

| Cl - C(4) | 1.743(5) |

| S - O(1) | 1.438(5) |

| S - O(2) | 1.442(3) |

| S - C(1) | 1.774(5) |

| S - C(7) | 1.752(5) |

Visualizations

Experimental and Logical Workflows

To illustrate the processes involved in the analysis of chlorophenyl methyl sulfones, the following diagrams are provided.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of chlorophenyl methyl sulfones, using 4-chlorophenyl methyl sulfone as a case study. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and agrochemical development. The structural information is fundamental for understanding the physicochemical properties and biological activities of this class of compounds, thereby facilitating the design of new and improved molecules. Future studies should aim to elucidate the crystal structure of this compound to allow for a direct comparative analysis between the isomers.

References

Spectroscopic Characterization of 2-Chlorophenyl Methyl Sulfone: A Technical Guide

Introduction

2-Chlorophenyl methyl sulfone, with the systematic name 1-Chloro-2-(methylsulfonyl)benzene and CAS Registry Number 17482-05-2, is a sulfone compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility as a synthetic intermediate and a pharmacophore necessitates a thorough understanding of its structural and electronic properties.[3] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and crucial insights into the molecular framework. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, tailored for researchers and scientists in the field.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | dd | 1H | Ar-H |

| ~7.60 - 7.75 | m | 2H | Ar-H |

| ~7.50 | dt | 1H | Ar-H |

| 3.25 | s | 3H | -SO₂CH₃ |

Disclaimer: The chemical shifts and multiplicities are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets of the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its excellent solubilizing properties and the single carbon signal that does not interfere with the analyte's spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Ar-C (quaternary) |

| ~134.5 | Ar-C (quaternary) |

| ~132.0 | Ar-CH |

| ~131.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~43.0 | -SO₂CH₃ |

Disclaimer: The chemical shifts are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Self-Validating Protocol: NMR Sample Preparation A robust protocol ensures data integrity:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1580, 1470 | Medium | Aromatic C=C skeletal vibrations |

| ~1320-1280 | Strong | Asymmetric SO₂ stretch |

| ~1160-1120 | Strong | Symmetric SO₂ stretch |

| ~750 | Strong | C-Cl stretch |

Note: The IR data is based on characteristic vibrational frequencies for the functional groups present and data from similar compounds.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190/192 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | Moderate | [M - CH₃]⁺ |

| 126 | Strong | [M - SO₂CH₃]⁺ |

| 111 | Moderate | [M - SO₂CH₃ - Cl]⁺ |

| 79 | Low | [SO₂CH₃]⁺ |

Disclaimer: The fragmentation pattern is predicted based on established principles of mass spectrometry and data from related compounds.

Trustworthiness of the Protocol: GC-MS Analysis A well-defined GC-MS protocol ensures reliable results:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities.

-

Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

Figure 2: Proposed key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirming the structure and purity of this important chemical entity. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in their synthetic and analytical endeavors.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chlorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Chlorophenyl methyl sulfone. The information herein is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors, where understanding the thermal characteristics of chemical entities is paramount for safety, stability, and formulation. This document summarizes key thermal data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of decomposition pathways and experimental workflows.

Thermal Stability and Decomposition Profile

This compound is an aromatic sulfone compound noted for its thermal stability, a crucial attribute for its applications in chemical synthesis and materials science. While specific experimental data for this particular isomer is not extensively published, analysis of closely related aromatic sulfones allows for a comprehensive and representative understanding of its thermal behavior. The decomposition of such molecules typically occurs at elevated temperatures and is characterized by the cleavage of the carbon-sulfur bonds.

Quantitative Thermal Analysis Data

The following table summarizes representative quantitative data expected from the thermal analysis of this compound and its analogs. This data is compiled from studies on aromatic sulfones and provides a baseline for understanding the thermal characteristics of the 2-chloro isomer.

| Parameter | Representative Value | Method of Analysis | Notes |

| Melting Point (T_m) | 90 - 100 °C | Differential Scanning Calorimetry (DSC) | The melting point can be influenced by crystalline form and purity. |

| Onset of Decomposition (T_onset) | > 350 °C | Thermogravimetric Analysis (TGA) | In an inert atmosphere (e.g., Nitrogen). The onset temperature can vary with the heating rate.[1] |

| Major Decomposition Step | 370 - 650 °C | Thermogravimetric Analysis (TGA) | This range represents the primary mass loss associated with the fragmentation of the molecule.[2] |

| Gaseous Decomposition Products | SO₂, HCl, CO, CO₂, Benzene derivatives | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The primary decomposition pathway involves the elimination of sulfur dioxide.[2] The presence of chlorine is expected to lead to the formation of hydrogen chloride. |

| Activation Energy (E_a) of Decomposition | 150 - 250 kJ/mol | Kinetic analysis of TGA data (e.g., Kissinger method) | This value reflects the energy barrier for the decomposition reaction and is indicative of high thermal stability.[3] |

Experimental Protocols

To ensure reproducible and accurate assessment of the thermal properties of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes and to quantify the mass loss associated with this decomposition.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a precisely controlled atmosphere.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[4]

-

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate from the TGA and derivative thermogravimetry (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other phase transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow to the sample relative to an empty reference pan.

-

Data Analysis: Determine the melting temperature (T_m) as the onset or peak of the melting endotherm. Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample holder.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set to a temperature within the major decomposition range observed in TGA (e.g., 600 °C).

-

Atmosphere: Helium.

-

-

GC-MS Conditions:

-

Data Analysis: Identify the separated decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the general workflow for its thermal analysis.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Chlorophenyl Methyl Sulfone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 2-Chlorophenyl methyl sulfone (C₇H₇ClO₂S) possesses both polar (sulfone and chloro groups) and nonpolar (phenyl ring and methyl group) characteristics, suggesting it will exhibit a range of solubilities in various organic solvents. Factors influencing its solubility include the polarity of the solvent, temperature, and the crystalline structure of the solute.

Qualitative Solubility Profile

General assessments indicate that this compound is compatible with a range of organic solvents.[1] While precise measurements are not publicly documented, its structural features suggest at least moderate solubility in polar aprotic solvents and some alcohols, with lower solubility in nonpolar solvents. For a structurally related compound, 4-chlorophenyl phenyl sulfone, solubility has been reported in solvents such as acetone, dioxane, isopropanol, and benzene, with low solubility in hexane.[2] This suggests that this compound may exhibit a similar pattern.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording empirical data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods can be employed.

Equilibrium Solubility (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Quantification: Analyze the concentration of this compound in the aliquot. This can be done using various analytical techniques such as:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining concentration by comparing the peak area of the sample to that of known standards.

-

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

Isothermal Titration Method

This method involves the gradual addition of a solvent to a known mass of the solute until complete dissolution is observed.

Methodology:

-

Preparation: Place a precisely weighed amount of this compound into a thermostatically controlled vessel.

-

Titration: Slowly add the chosen organic solvent from a burette at a constant temperature, with continuous stirring.

-

Endpoint Determination: The endpoint is reached when the last solid particle dissolves, resulting in a clear solution. The total volume of solvent added is recorded.

-

Calculation: The solubility is calculated from the mass of the solute and the volume of the solvent used to achieve complete dissolution.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocols described above.

Caption: Workflow for the Equilibrium Solubility Method.

References

An In-depth Technical Guide to the Electrophilic Substitution Mechanism on 2-Chlorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of electrophilic substitution on 2-Chlorophenyl methyl sulfone. It synthesizes theoretical principles of physical organic chemistry to predict reaction outcomes and provides analogous experimental protocols for key electrophilic aromatic substitution reactions. This document is intended to be a valuable resource for professionals in research, and drug development by offering a thorough understanding of the reactivity of this important chemical intermediate.[1]

Core Concepts: Directing Effects of Substituents

Electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. In the case of this compound, two substituents, a chloro group (-Cl) and a methyl sulfonyl group (-SO₂CH₃), vie for directing control.

-

The Chloro Group (-Cl): The chlorine atom is an electronegative element and therefore exhibits a deactivating inductive effect (-I), withdrawing electron density from the benzene ring and slowing the rate of electrophilic attack compared to benzene. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho or para positions. Consequently, the chloro group is classified as an ortho, para-directing deactivator .[2][3]

-

The Methyl Sulfonyl Group (-SO₂CH₃): The sulfonyl group is a powerful electron-withdrawing group due to both the high electronegativity of the oxygen atoms and strong resonance delocalization of the ring's π-electrons into the sulfonyl group. This makes the methyl sulfonyl group a strong deactivating group. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. The methyl sulfonyl group is a meta-directing deactivator .[2][4]

Predicted Regioselectivity of Electrophilic Substitution on this compound

The presence of both an ortho, para-director and a meta-director on the same aromatic ring leads to a competitive scenario. In this compound, the chloro group is at position 2 and the methyl sulfonyl group is at position 1.

The directing effects are as follows:

-

Chloro group (at C2): Directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively).

-

Methyl Sulfonyl group (at C1): Directs incoming electrophiles to positions 3 and 5 (meta).

The powerful deactivating nature of the sulfonyl group will significantly reduce the reactivity of all positions on the ring. However, a prediction of the major product can be made by considering the combined electronic effects. The positions meta to the strongly deactivating sulfonyl group (C3 and C5) are expected to be the primary sites of attack. Between these two, the C5 position is sterically less hindered than the C3 position, which is flanked by both substituents. Therefore, the major product of electrophilic substitution on this compound is predicted to be substitution at the C5 position .

It is important to note that due to the deactivating nature of both substituents, forcing conditions (e.g., high temperatures, strong acid catalysts) will likely be required to effect substitution.

Key Electrophilic Substitution Reactions: Mechanisms and Protocols

Nitration

Nitration is the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism:

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺).

Caption: Mechanism of aromatic nitration.

Experimental Protocol (Analogous to Nitration of 4-chloro-2-methylphenyl methanesulfonate):

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid, this compound is added portion-wise while maintaining the temperature at 0-5 °C with an ice bath.

-

Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: The mixture is stirred at 0-5 °C for several hours.

-

Workup: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Table 1: Predicted Isomer Distribution for Nitration

| Position of Substitution | Predicted Major/Minor Product | Rationale |

| C5 | Major | Meta to the strongly deactivating -SO₂CH₃ group and sterically accessible. |

| C3 | Minor | Meta to the -SO₂CH₃ group but sterically hindered by both substituents. |

| C4 | Trace | Para to the -Cl group but ortho to the strongly deactivating -SO₂CH₃ group. |

| C6 | Trace | Ortho to the -Cl group and flanked by both substituents, making it sterically and electronically disfavored. |

Halogenation

Halogenation involves the introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring, typically using the elemental halogen and a Lewis acid catalyst.

Mechanism:

The Lewis acid polarizes the halogen molecule, generating a more potent electrophile.

Caption: Experimental workflow for halogenation.

Experimental Protocol (General):

-

Reaction Setup: this compound is dissolved in an inert solvent (e.g., dichloromethane, carbon tetrachloride) in a flask equipped with a stirrer and a reflux condenser. The Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃) is added.

-

Addition of Halogen: The halogen (e.g., chlorine gas or liquid bromine) is added dropwise or bubbled through the solution at room temperature.

-

Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is quenched by pouring it into water. The organic layer is separated, washed with a solution of sodium thiosulfate (to remove excess halogen) and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).

Mechanism:

The electrophile is sulfur trioxide (SO₃) or its protonated form. This reaction is often reversible.

Caption: Logical pathway for sulfonation.

Experimental Protocol (General):

-

Reaction Setup: this compound is added slowly to an excess of fuming sulfuric acid at a low temperature (e.g., 0-10 °C).

-

Reaction: The mixture is allowed to warm to room temperature and then heated for several hours. The reaction progress can be monitored by quenching a small aliquot in water and titrating the unreacted starting material.

-

Workup: The reaction mixture is cooled and carefully poured onto ice. The precipitated sulfonic acid is collected by filtration.

-

Purification: The product can be purified by recrystallization from water or by conversion to its sodium salt.

Conclusion

The electrophilic substitution of this compound is governed by the competing directing effects of the ortho, para-directing, deactivating chloro group and the powerful meta-directing, deactivating methyl sulfonyl group. Theoretical considerations strongly suggest that substitution will occur preferentially at the C5 position, which is meta to the sulfonyl group and sterically most accessible. Due to the presence of two deactivating groups, forcing reaction conditions are likely necessary to achieve substitution. The provided analogous experimental protocols offer a starting point for the synthesis of substituted this compound derivatives, which are valuable intermediates in medicinal chemistry and materials science. Further experimental investigation is required to definitively determine the product isomer distributions for various electrophilic substitution reactions on this substrate.

References

Biological activity screening of 2-Chlorophenyl methyl sulfone derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2-Chlorophenyl Methyl Sulfone Derivatives

Introduction

The this compound scaffold is a versatile chemical structure utilized as a foundational component in the synthesis of various biologically active molecules.[1] Its unique sulfone functional group enhances reactivity and solubility, making it a valuable intermediate in the development of novel therapeutic agents.[1] Researchers in pharmaceutical development and medicinal chemistry have explored derivatives of this compound for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a detailed overview of the screening methodologies, quantitative data, and associated signaling pathways for these derivatives, intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response involving pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as cyclooxygenase-2 (COX-2).[2] The screening of this compound derivatives often targets the modulation of these key inflammatory mediators.

Experimental Protocols

1.1.1 Carrageenan-Induced Paw Edema in Rats This widely used in vivo model assesses the anti-inflammatory activity of compounds by inducing localized inflammation.

-

Animal Model: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control, reference (e.g., Diclofenac 25 mg/kg), and test groups (various doses of the derivative).[2][3]

-

The test compound or vehicle is administered, often orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce edema.

-

Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[2][3]

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

1.1.2 Lipopolysaccharide (LPS)-Induced Systemic Inflammation This model is used to evaluate a compound's effect on systemic inflammatory responses and cytokine production.

-

Animal Model: Wistar rats or mice.

-

Procedure:

-

Systemic inflammation is induced by administering lipopolysaccharide (LPS).

-

Test compounds are administered either as a single dose or repeatedly over a period (e.g., 14 days).[2][3]

-

Blood samples are collected after a specified time.

-

Serum levels of pro-inflammatory cytokines (e.g., TNF-α) and anti-inflammatory cytokines (e.g., IL-10, TGF-β1) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]

-

-

Data Analysis: Cytokine concentrations in the treated groups are compared to the control group to determine the immunomodulatory effects of the compound.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of a representative pyrrole derivative incorporating the chlorophenyl moiety, identified as Compound 3f in the cited research.

| Assay | Compound/Treatment | Dosage | Result | Significance (p-value) | Reference |

| Carrageenan-Induced Paw Edema | Compound 3f (Single Dose) | 20 mg/kg | Significant edema reduction at 2 hours | p = 0.001 | [2][3] |

| Carrageenan-Induced Paw Edema | Compound 3f (14 Days) | 10, 20, 40 mg/kg | Significant edema inhibition at all time points | p < 0.001 | [2][3] |

| LPS-Induced Inflammation | Compound 3f (14 Days) | 40 mg/kg | Significant decrease in serum TNF-α | p = 0.032 | [2][3] |

| LPS-Induced Inflammation | Compound 3f (Single & Repeated) | 40 mg/kg | Significant increase in serum TGF-β1 | p = 0.002 & p = 0.045 | [2][3] |

Visualization: Inflammatory Signaling Pathway

Caption: LPS-induced pro-inflammatory signaling cascade via NF-κB, a target for inhibition.

Antimicrobial Activity Screening

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Sulfone derivatives have been investigated for their potential to inhibit the growth of various bacterial and fungal strains.

Experimental Protocol

2.1.1 Microbroth Dilution for Minimum Inhibitory Concentration (MIC) This is a standard laboratory method used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Materials: 96-well microtiter plates, microbial culture (bacterial or fungal), appropriate broth medium (e.g., Mueller-Hinton for bacteria), test compounds, and standard antibiotics (positive controls).

-

Procedure:

-

A two-fold serial dilution of the test compounds is prepared in the microtiter plate wells.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, the plates are visually inspected for microbial growth (turbidity).

-

-

Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[5][6]

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values for representative 2-chlorophenyl sulfone derivatives against selected microbial strains.

| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus | Gram-positive | >500 | [5] |

| Compound 4 | Staphylococcus aureus | Gram-positive | 125 | [5] |

| Compound 4 | Bacillus subtilis | Gram-positive | 125 | [5] |

| Compound 6a | Candida albicans | Fungus | >500 | [5] |

| Hydrazone 16 | Staphylococcus aureus | Gram-positive | 125-250 | [7] |

| Hydrazone 24 | Staphylococcus aureus | Gram-positive | 7.81 | [7] |

| Hydrazone 24 | Staphylococcus epidermidis | Gram-positive | 15.62 | [7] |

Note: Compound names are as designated in the source literature. "Compound 4" is 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. Hydrazones are 2,4,6-trimethylbenzenesulfonyl hydrazones.

Visualization: Antimicrobial Screening Workflow

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening

Derivatives of this compound have also been evaluated for their potential as anticancer agents. Screening is typically performed in vitro against a panel of human cancer cell lines.

Experimental Protocols

3.1.1 MTT Assay for Cytotoxicity This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Human cancer cell lines, culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

-

Procedure:

-

Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

The MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. The results are often expressed as the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability).[8]

3.1.2 NCI60 Human Tumor Cell Line Screen The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) offers a screening service against 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Procedure: Compounds are submitted and tested at a single high dose. If significant growth inhibition is observed, they are then evaluated in a five-dose assay.

-

Data Analysis: The data is reported using three parameters: GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50).[9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative Ciminalum–thiazolidinone hybrid molecules containing a chlorophenyl group.

| Compound ID | Parameter | Mean Value (µM) | Sensitive Cell Lines | Reference |

| 2h | GI50 | 1.57 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5), Breast (MCF-7) | [9] |

| TGI | 13.3 | [9] | ||

| LC50 | 65.0 | [9] | ||

| 2f | GI50 | 2.80 | (Data not specified) | [9] |

| TGI | 32.3 | [9] | ||

| LC50 | 80.8 | [9] |

Note: Compound 2h is 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid.

Visualization: In Vitro Anticancer Screening Workflow

Caption: A typical workflow for in vitro cytotoxicity screening using cell-based assays.

Conclusion

The this compound framework serves as a promising starting point for the development of novel therapeutic agents. Derivatives have demonstrated significant biological activity across multiple domains, including anti-inflammatory, antimicrobial, and anticancer applications. The experimental protocols and data presented in this guide highlight the common methodologies used for screening and provide a quantitative basis for the further design and optimization of these compounds. The diverse activities observed underscore the potential of this chemical class to yield lead molecules for addressing critical needs in medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acu.edu.in [acu.edu.in]

- 5. mdpi.com [mdpi.com]

- 6. turkjps.org [turkjps.org]

- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Acute Toxicity Profile of 2-Chlorophenyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the acute toxicity of 2-Chlorophenyl methyl sulfone. However, a comprehensive search of publicly available scientific literature and toxicology databases did not yield quantitative acute toxicity data (e.g., LD50 values) specifically for the this compound (ortho-isomer, CAS 17482-05-2). Hazard classifications found on chemical labels indicate that this compound is "Harmful if swallowed" and "Causes serious eye damage" .

Due to the lack of specific data for the 2-chloro isomer, this guide provides a detailed overview of the acute toxicity of the closely related and well-studied isomer, p-Chlorophenyl methyl sulfone (para-isomer, CAS 98-57-7) . It is crucial to note that toxicity can vary significantly between isomers, and the data for the p-chloro isomer should be considered for informational and comparative purposes only; it is not a direct substitute for data on the 2-chloro isomer.

Quantitative Acute Toxicity Data: p-Chlorophenyl Methyl Sulfone

The following table summarizes the acute toxicity data for p-Chlorophenyl methyl sulfone based on studies conducted in various animal models.

| Test Type | Species | Route of Administration | Results | Observations | Reference |

| Acute Oral Toxicity | Rat | Oral (gavage) | LD50: 400 - 620 mg/kg | General anesthetic effects, changes in motor activity, dyspnea. | [1] |

| Acute Oral Toxicity | Mouse | Oral (gavage) | LD50: 330 - 880 mg/kg | Central nervous system depression. | [1] |

| Acute Dermal Toxicity | Rat | Dermal | LD50: > 5630 mg/kg | Deaths were observed only at the highest dose level of 5630 mg/kg. | [2] |

| Skin Irritation | Rabbit | Dermal | Mild Irritant | Mild irritation observed. | [2] |

| Eye Irritation | Rabbit | Ocular | Non-irritant | No eye irritation was induced. | [2] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Non-mutagenic | No mutagenic activity was observed in five bacterial strains with or without metabolic activation. | [2] |

Experimental Protocols

The methodologies described below are based on standardized OECD guidelines and are consistent with the procedures used in the cited studies for p-Chlorophenyl methyl sulfone.[1][2]

Acute Oral Toxicity Study (Following OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[3][4][5]

-

Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats or B6C3F1 mice), nulliparous and non-pregnant.[2][3] Animals are acclimatized to laboratory conditions before the study.

-

Procedure:

-

Dose Selection: Graduated doses of the test substance are administered to several groups of animals, with one dose per group.[3] Dose selection is typically based on a preliminary range-finding study.

-

Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.[3] The vehicle (e.g., corn oil) is administered to a control group.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior such as tremors, convulsions, salivation, diarrhea, lethargy, and coma), and changes in body weight for at least 14 days.[3]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.[3]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

-

Acute Dermal Toxicity Study (Following OECD Guideline 402)

-

Objective: To determine the acute toxicity of a substance applied to the skin.[6][7][8]

-

Test Animals: Healthy young adult rats with healthy, intact skin.[6][9]

-

Procedure:

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[8]

-

Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[6][8]

-

Observation Period: Animals are observed for signs of toxicity and mortality for 14 days. Body weights are recorded weekly.[8]

-

Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10][11][12]

-

Test Animals: Healthy young adult albino rabbits with intact skin.[10][13]

-

Procedure:

-

Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[10] An untreated area of skin serves as a control.

-

Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.[10]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[11]

-

Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale).[13]

-

Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)

-

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[14][15][16]

-

Test Animals: Healthy young adult albino rabbits.[14]

-

Procedure:

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[14][17]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The evaluation includes scoring lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis).[18]

-

Duration: The observation period is sufficient to evaluate the reversibility of the effects, typically up to 21 days.[15]

-

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.[19][20]

-

Methodology:

-

Tester Strains: Amino-acid requiring strains of bacteria are used that cannot grow in the absence of the specific amino acid. A mutagen can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[19]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.[19]

-

Procedure: The test substance, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[21]

-

Visualizations

Experimental Workflow for Acute Oral Toxicity (LD50) Study

Caption: Generalized workflow for an acute oral toxicity study.

References

- 1. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. I. Acute Toxicity and Bacterial Mutagenicity Studies | Semantic Scholar [semanticscholar.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. bulldog-bio.com [bulldog-bio.com]

- 20. d-nb.info [d-nb.info]

- 21. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicity Assessment of 2-Chlorophenyl methyl sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the ecotoxicity assessment of 2-Chlorophenyl methyl sulfone. As of the last update, specific ecotoxicity data for this compound in publicly available literature is limited. Therefore, this guide focuses on established, internationally recognized experimental protocols and data from structurally similar compounds to provide a framework for a comprehensive environmental risk assessment.

Introduction

This compound is an organic compound with potential applications in various industrial and pharmaceutical syntheses. As with any chemical that may be released into the environment, a thorough ecotoxicity assessment is crucial to understand its potential impact on aquatic ecosystems. This guide outlines the standard methodologies for evaluating the acute and chronic toxicity of this compound to key aquatic organisms, its potential for bioaccumulation, and its biodegradability.

Due to the current data gap, this document will leverage information on the closely related isomer, p-chlorophenyl methyl sulfone, to provide an initial, albeit indirect, indication of potential toxicity. The primary focus, however, remains on providing detailed experimental protocols based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods ensure the generation of reliable and comparable data for regulatory and research purposes.

Physicochemical Properties and Environmental Fate (Data Gap)

A comprehensive ecotoxicity assessment begins with an understanding of a substance's physicochemical properties, which influence its environmental distribution and bioavailability. Key parameters include water solubility, octanol-water partition coefficient (Kow), vapor pressure, and hydrolysis rate.

Currently, there is a lack of experimentally determined physicochemical data for this compound in the public domain. This information is critical for designing and interpreting ecotoxicity studies. It is recommended that these properties be determined experimentally or estimated using validated Quantitative Structure-Property Relationship (QSPR) models prior to conducting the ecotoxicological tests outlined in this guide.

Mammalian Toxicity of a Structural Analogue: p-Chlorophenyl methyl sulfone

While not a direct indicator of ecotoxicity, mammalian toxicity data for structurally similar compounds can provide preliminary insights into potential modes of action and toxicological concerns. Studies on p-chlorophenyl methyl sulfone have indicated some level of toxicity in mammals.

Table 1: Summary of Mammalian Toxicity Data for p-Chlorophenyl methyl sulfone

| Test Species | Exposure Route | Endpoint | Result | Reference |

| Mouse | Oral | LD50 | 330 - 880 mg/kg | [1] |

| Rat | Oral | LD50 | 400 - 620 mg/kg | [1] |

| Rabbit | Dermal | Irritation | Mild irritation | [1] |

| Rabbit | Eye | Irritation | No irritation | [1] |

| Guinea Pig | Dermal | Sensitization | No sensitization | [1] |

These findings suggest that chlorophenyl methyl sulfones may exhibit moderate acute toxicity in mammals. However, direct testing on aquatic organisms is essential to determine the environmental risk.

Predicted Ecotoxicity (Qualitative Discussion)

In the absence of empirical data, a qualitative prediction of the ecotoxicity of this compound can be made based on its chemical structure. As an aromatic sulfone, it is a relatively stable and polar molecule. The presence of a chlorine atom on the phenyl ring can increase its lipophilicity and potential for bioaccumulation compared to the non-chlorinated parent compound. Aromatic compounds, in general, can exert narcotic effects on aquatic organisms, and some sulfonamides have been shown to be toxic to algae.[2][3] Therefore, it is plausible that this compound could exhibit toxicity to fish, daphnids, and algae. However, this is a hypothesis that must be confirmed through rigorous experimental testing as outlined below.

Detailed Experimental Protocols for Ecotoxicity Assessment

The following sections detail the standardized OECD protocols recommended for a comprehensive ecotoxicity assessment of this compound.

Acute Toxicity to Fish

The acute toxicity to fish is a critical endpoint for assessing the short-term effects of a chemical. The recommended protocol is the OECD Guideline 203, "Fish, Acute Toxicity Test".[4][5][6]

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

-

Objective: To determine the median lethal concentration (LC50) of the test substance to a selected fish species over a 96-hour exposure period.

-

Test Organism: A standardized freshwater fish species, such as Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or Fathead minnow (Pimephales promelas).

-

Test Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Test Conditions:

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for Rainbow trout).

-

pH: Maintained within a narrow range (e.g., 6.0 to 8.5).

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Light: 12-16 hour photoperiod.

-

-

Procedure:

-

Range-finding Test: A preliminary test is conducted to determine the appropriate concentration range for the definitive test.

-

Definitive Test: Fish are exposed to at least five concentrations of the test substance, typically in a geometric series, and a control. At least seven fish are used per concentration.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior or appearance is also noted.

-

Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

-

Diagram 1: Experimental Workflow for OECD 203 Fish Acute Toxicity Test.

Acute Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia sp., are a crucial component of freshwater ecosystems and are often sensitive to chemical contaminants. The recommended protocol is the OECD Guideline 202, "Daphnia sp., Acute Immobilisation Test".[7][8][9]

Experimental Protocol: OECD 202 - Daphnia sp., Acute Immobilisation Test

-

Objective: To determine the median effective concentration (EC50) of the test substance that causes immobilization of Daphnia magna over a 48-hour exposure period.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

-

Test Principle: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

pH: Maintained within a narrow range (e.g., 6.0 to 9.0).

-

Light: 16-hour light / 8-hour dark cycle.

-

-

Procedure:

-

Range-finding Test: A preliminary test is conducted to determine the appropriate concentration range.

-

Definitive Test: Daphnids are exposed to at least five concentrations of the test substance in a geometric series, and a control. Typically, four replicates with five daphnids each are used per concentration.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The immobilization data at 48 hours is used to calculate the EC50 value and its 95% confidence limits.

-

Diagram 2: Experimental Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

Toxicity to Algae

Algae are primary producers in aquatic ecosystems, and inhibition of their growth can have cascading effects on the food web. The recommended protocol is the OECD Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".[10][11][12]

Experimental Protocol: OECD 201 - Algal Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria. The primary endpoint is the inhibition of growth, expressed as the EC50 for growth rate and yield.

-

Test Organism: A rapidly growing species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

-

Test Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.

-

Test Conditions:

-

Temperature: 21 to 24 °C.

-

Light: Continuous, uniform illumination.

-

pH: Typically between 6.0 and 9.0, with minimal drift.

-

-

Procedure:

-

Range-finding Test: A preliminary test to determine the concentration range.

-

Definitive Test: Algal cultures are exposed to at least five concentrations of the test substance and a control, with at least three replicates per concentration.

-

Growth Measurement: Algal growth is measured at least daily for 72 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).

-

Data Analysis: The growth rate and yield are calculated for each concentration. The data is then used to determine the EC50 values for both endpoints.

-

Diagram 3: Experimental Workflow for OECD 201 Algal Growth Inhibition Test.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for bioaccumulation is a key factor in assessing long-term environmental risk. The recommended protocol is the OECD Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[13][14][15]

Experimental Protocol: OECD 305 - Bioaccumulation in Fish

-

Objective: To determine the bioconcentration factor (BCF) of a substance in fish. The BCF is the ratio of the concentration of the substance in the fish to its concentration in the water at steady state.

-

Test Organism: A suitable fish species, such as those used in the acute toxicity test.

-

Test Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in a flow-through system. During the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue is measured at intervals during both phases.

-

Procedure:

-

Uptake Phase: Fish are exposed to the test substance at one or more concentrations. The duration is typically 28 days, or until a steady state is reached.

-

Depuration Phase: Fish are transferred to clean water, and the rate of elimination of the substance is monitored.

-

Sampling: Fish and water samples are taken at appropriate intervals during both phases.

-

Analysis: The concentration of the test substance in fish tissue and water is determined using a suitable analytical method.

-

Data Analysis: The BCF is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCF values can also be calculated from the uptake and depuration rate constants.

-

Diagram 4: Experimental Workflow for OECD 305 Bioaccumulation in Fish Test.

Biodegradability

The biodegradability of a substance determines its persistence in the environment. A substance that is readily biodegradable is less likely to persist and cause long-term adverse effects. The OECD 301 series of tests are used to assess ready biodegradability.[16][17][18]

Experimental Protocol: OECD 301 - Ready Biodegradability

-

Objective: To screen for ready biodegradability in an aerobic aqueous medium.

-

Test Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge). The extent of biodegradation is followed over a 28-day period by measuring the consumption of oxygen or the production of carbon dioxide.

-

Common Methods within OECD 301:

-

301 B: CO2 Evolution Test: Measures the CO2 produced from the biodegradation of the test substance.

-

301 D: Closed Bottle Test: Measures the depletion of dissolved oxygen in sealed bottles.

-

301 F: Manometric Respirometry Test: Measures oxygen consumption in a respirometer.

-

-

Procedure:

-

Preparation: The test substance is added to a mineral medium inoculated with microorganisms. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated for 28 days in the dark at a constant temperature.

-

Measurement: The chosen parameter (CO2 evolution or O2 consumption) is measured at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated based on the theoretical amount of O2 consumed or CO2 produced. A substance is considered readily biodegradable if it reaches the pass level (e.g., >60% biodegradation) within a 10-day window during the 28-day test.

-

Diagram 5: General Workflow for OECD 301 Ready Biodegradability Tests.

Conclusion and Recommendations

A comprehensive ecotoxicity assessment of this compound is essential to ensure its environmental safety. Due to the current lack of available data, a testing program following the standardized OECD guidelines outlined in this technical guide is strongly recommended. The initial focus should be on determining the key physicochemical properties, followed by acute toxicity testing with fish, daphnids, and algae. Based on the results of these initial studies, and considering the potential for bioaccumulation based on the octanol-water partition coefficient, a bioaccumulation study and biodegradability testing should be conducted. This stepwise approach will allow for a robust and scientifically sound evaluation of the potential environmental risks associated with this compound. The data generated will be crucial for informed decision-making by researchers, drug development professionals, and regulatory agencies.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 14. umwelt-online.de [umwelt-online.de]

- 15. books.google.cn [books.google.cn]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

2-Chlorophenyl Methyl Sulfone: A Versatile Building Block in Modern Organic Synthesis